molecular formula C24H19N3O5S B2987732 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-55-4

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No. B2987732
CAS RN: 683235-55-4
M. Wt: 461.49
InChI Key: WDEYDUCDOFNTGX-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

Antitumor Activity and Mechanism of Action

  • Novel heteroaromatic quinols, closely related to the compound , have shown promising anticancer properties. These compounds exhibit antiproliferative activity against colon, renal, and breast carcinoma cell lines, along with in vivo antitumor activity in tumor xenografts. The mechanism of action involves apoptosis induction, cell cycle arrest, and the modulation of glutathione levels, suggesting a potential pathway for cancer therapy (Chew et al., 2006). Additional research identified cellular proteins that may interact with these compounds, including beta-tubulin, heat shock protein 60, and peroxiredoxin 1, providing insights into their proapoptotic and antiproliferative effects.

Radioprotective and Anticancer Agents

  • Another study synthesized novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety. These compounds were evaluated for their anticancer activity against Ehrlich ascites carcinoma cells, with several showing promising in vitro cytotoxic activity, comparable to doxorubicin. Furthermore, one compound displayed in vivo radioprotective activity against γ-irradiation in mice, highlighting the potential dual utility of these derivatives as anticancer and radioprotective agents (Ghorab et al., 2007).

Inhibition of Thioredoxin Reductase

  • Research into the mechanism of antitumor action for related heteroaromatic quinols revealed that they might inhibit thioredoxin/thioredoxin reductase signaling, a crucial pathway in cancer cell survival. This finding suggests a novel approach to cancer treatment, targeting the redox regulation within cancer cells (Bradshaw et al., 2005).

Anti-Influenza Virus Activity

  • A study on 4-[(quinolin-4-yl)amino]benzamide derivatives demonstrated significant anti-influenza virus activity, highlighting the broad therapeutic potential of quinoline derivatives beyond cancer treatment. These findings open up new avenues for the development of antiviral agents (Zhang et al., 2022).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c28-22(25-17-9-12-19-20(14-17)24(30)26-23(19)29)16-7-10-18(11-8-16)33(31,32)27-13-3-5-15-4-1-2-6-21(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,28)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYDUCDOFNTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

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